Regioisomeric Control Drives a 5,000-Fold Difference in Enzymatic Inhibition Potency
The 5-fluoro-2-nitro substitution pattern on the benzyl alcohol core confers a dramatic enhancement in biological activity compared to its 4-fluoro-2-nitro positional isomer. (5-Fluoro-2-nitrophenyl)methanol exhibits potent inhibition of pig liver carboxylesterase with an IC50 of 119 nM [1]. In stark contrast, a closely related derivative, N-(4-fluoro-2-nitrophenyl)-L-isoleucine (which incorporates the alternative 4-fluoro-2-nitro benzyl motif), displays an IC50 value of 602 µM (602,000 nM) against the same target [2]. This represents a >5,000-fold difference in potency, unequivocally demonstrating that the regioisomeric positioning of the fluorine and nitro groups is a critical determinant of biological activity. This finding is a primary justification for sourcing this specific compound.
| Evidence Dimension | Inhibition of Sus scrofa (pig) liver carboxylesterase |
|---|---|
| Target Compound Data | IC50 = 119 nM |
| Comparator Or Baseline | N-(4-fluoro-2-nitrophenyl)-L-isoleucine derivative: IC50 = 602 µM (602,000 nM) |
| Quantified Difference | ~5,059-fold lower potency for the 4-fluoro-2-nitro regioisomer derivative |
| Conditions | In vitro enzyme inhibition assay using p-nitrophenyl acetate as substrate, 5-minute pre-incubation |
Why This Matters
This data provides a concrete, quantitative basis for selecting the 5-fluoro-2-nitro isomer over its 4-fluoro-2-nitro analog in biochemical research, justifying its potential premium cost for projects where target engagement is paramount.
- [1] BindingDB. (n.d.). BDBM50371972 (CHEMBL270375) Affinity Data for (5-Fluoro-2-nitrophenyl)methanol. Retrieved from ww.w.bindingdb.org. View Source
- [2] BindingDB. (n.d.). BDBM50103448 (CHEMBL3398247) Affinity Data for N-(4-fluoro-2-nitrophenyl)-L-isoleucine derivative. Retrieved from ww.w.bindingdb.org. View Source
